N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-2-22-13-6-3-5-11-9-14(23-16(11)13)12-10-25-18(19-12)20-17(21)15-7-4-8-24-15/h3-10H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUUHBCKBOXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting α-haloketones with thiourea.
Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoacetylthiophene with the coupled benzofuran-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Substituent Position and Bioactivity
- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f): Substituents: Thiazole position 5 bears a 2,4-dichlorobenzyl group. Bioactivity: Demonstrates significant cytotoxic and cytostatic effects in anticancer assays .
N-(2-Nitrophenyl)thiophene-2-carboxamide :
Electronic and Functional Group Variations
- N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide :
Benzofuran-Thiazole Hybrids
- 4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide :
Chromenone and Coumarin Analogs
- N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide: Substituents: Chromenone (coumarin derivative) at thiazole position 4. Synthesis: Prepared via acetylation of a thiazole-chromenone intermediate, contrasting with the target compound’s likely coupling of a benzofuran-thiazole intermediate with thiophene-2-carbonyl chloride .
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a thiophene moiety, contributing to its distinctive chemical properties. Its molecular formula is with a molecular weight of 547.64 g/mol. The presence of an ethoxy group enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit the activity of various enzymes and receptors involved in inflammatory pathways, particularly through the inhibition of p38 mitogen-activated protein kinase (MAPK) . This inhibition leads to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating significant anti-inflammatory potential.
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies demonstrate its ability to suppress TNF-α release, making it a candidate for treating conditions like rheumatoid arthritis.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies show that it induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and caspase activation. Notably, it has shown cytotoxic effects against breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3) cell lines .
Comparative Biological Activity
To better understand the biological profile of this compound, we can compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiazole Derivatives | Contains thiazole ring | Antimicrobial | Diverse pharmacological effects |
| Benzofuran Compounds | Benzofuran core | Antioxidant | Lacks thiazole activity |
| Chalcone Derivatives | Related structural motifs | Anticancer | Induces apoptosis through different pathways |
Case Studies
- Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of the compound, it was found that treatment significantly reduced inflammation markers in animal models of arthritis. The compound's ability to modulate cytokine release was highlighted as a key mechanism.
- Anticancer Activity : A series of experiments demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The compound's efficacy was attributed to its structural components that enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
